4-amino-N-cyclohexyl-3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
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Description
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research has explored the synthesis of compounds containing various moieties, including thiazole nuclei, through microwave-assisted synthesis. These compounds have been evaluated for their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited moderate to good antimicrobial activity against tested microorganisms, with a few showing antiurease and antilipase activities. This suggests potential applications in developing new antimicrobial agents and treatments for enzyme-related disorders (Başoğlu et al., 2013).
Antitumor Activity
Another study focused on the synthesis of a compound with a similar fluoro-substituted phenyl group, investigating its structure and antitumor activity. The compound showed inhibition of cancer cell proliferation, indicating its potential use in cancer treatment (Hao et al., 2017).
Novel N-(ferrocenylmethyl)benzene-carboxamide Derivatives
Research on N-(ferrocenylmethyl)benzene-carboxamide derivatives, involving the synthesis and characterization of compounds with substituted fluorobenzoic acids, revealed cytotoxic effects on breast cancer cell lines. This illustrates the exploration of novel compounds for their potential as anticancer agents (Kelly et al., 2007).
Fluorinated Amino-Heterocyclic Compounds as Antimicrobial Agents
A study on fluorine-substituted amino compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties demonstrated high antimicrobial activity. This highlights the role of fluorine and nitro elements in enhancing antimicrobial efficacy, suggesting applications in antimicrobial drug development (Bawazir & Abdel-Rahman, 2018).
properties
IUPAC Name |
4-amino-N-cyclohexyl-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS2/c17-11-8-4-5-9-12(11)20-14(18)13(23-16(20)22)15(21)19-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,18H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZSAMDZCAEXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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